3'-Nitro-4-dimethylaminoazobenzene
Overview
Description
3’-Nitro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 . It appears as an orange to red powder or crystal .
Molecular Structure Analysis
The molecular structure of 3’-Nitro-4-dimethylaminoazobenzene consists of a benzene ring with a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical And Chemical Properties Analysis
3’-Nitro-4-dimethylaminoazobenzene is a solid at 20°C . . Its melting point ranges from 159.0 to 163.0°C .Scientific Research Applications
Dimer Formation and Color Nature
- Dimer Formation in Solution : 3'-Nitro-4-dimethylaminoazobenzene forms stable dimers in neutral and moderately acidic solutions. These dimers exhibit UV–Vis spectra similar to 4-dimethylaminoazobenzene (DAB) containing DAB2 dimers in their ground state. These findings indicate a significant stability of the dimers in liquid and vapor phases due to inter-monomer bonds (Mikheev & Ershov, 2018).
Molecular Structure and Spectra
- Structure and Spectroscopic Calculations : Theoretical investigations on 4-dimethylamino-4′-nitroazobenzene have been conducted using various methods like AM1, CNDO/2, and STO-3G. These calculations provide insights into the molecular structure and its influence on spectroscopic properties (Charlton et al., 1993).
Molecular Conformation and Electronic Properties
- Impact of Conformation on Properties : Studies have shown that the conformation of molecules like methyl 4-(N,N-dimethylamino)-2′-nitroazobenzene-4′-carboxylate significantly affects properties like dipole moment and molecular hyperpolarisability. These factors are critical in understanding the material's potential for applications like electric field poling (Morley, 1995).
Isomerization and Solvent Effects
- Thermal Cis-to-Trans Isomerization : The rate of thermal cis-to-trans isomerization in azobenzenes, including 3'-Nitro-4-dimethylaminoazobenzene, is influenced by solvent polarity. This information is crucial for applications that depend on the isomerization mechanism and rate (Nishimura et al., 1976).
Solubility in Supercritical Carbon Dioxide
- Solubility Characteristics : The solubility of azo dyes, including 4-(N,N-dimethylamino)-4′-nitroazobenzene, in supercritical carbon dioxide has been measured, showing variations based on temperature and pressure. This data is vital for industrial applications involving dye processing and extraction (Fasihi et al., 2004).
Photoinduced Anisotropy in Films
- Anisotropy in PMMA Films : The anisotropy induced by polarized light in PMMA films containing 4-dimethylamino-4′-nitroazobenzene has been studied. Understanding this property is essential for applications in optics and material science (Tawa et al., 2000).
Vibrational Frequencies and Normal Modes
- Vibrational Studies of Substituted Azo Dyes : Research on the vibrational structures of 4-nitro-azobenzene and related compounds, including 4-dimethylamino-4′-nitroazobenzene, highlights their significance in optoelectronics. This research is crucial for the development of materials with specific vibrational and optical properties (Biswas & Umapathy, 2000).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-[(3-nitrophenyl)diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)13-8-6-11(7-9-13)15-16-12-4-3-5-14(10-12)18(19)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWHFCOHYEFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037753 | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitro-4-dimethylaminoazobenzene | |
CAS RN |
3837-55-6, 1429226-20-9 | |
Record name | N,N-Dimethyl-4-[2-(3-nitrophenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3837-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-dimethyl-p-((m-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003837556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dimethylamino-m-nitroazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-3'-nitroazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-Nitro-4-dimethylaminoazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38K5XK8V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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